Fructosyllysine(1+)

Description

Contextualization within the Maillard Reaction Cascade

The Maillard reaction is a complex network of non-enzymatic chemical reactions that occur between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein. nih.govsandiego.edu This process is fundamental to the browning and flavor development in thermally processed foods but also occurs in the human body, contributing to the aging process and the pathology of various diseases. nih.govamazonaws.com

The reaction cascade is broadly divided into three stages: early, intermediate, and final. sandiego.eduresearchgate.net

Initial Stage: This stage begins with the condensation of a reducing sugar, such as glucose or fructose (B13574), with a free amino group, typically from an amino acid like lysine (B10760008). sandiego.eduresearchgate.net This initial reaction forms a reversible and unstable Schiff base. researchgate.netresearchgate.net

Intermediate Stage: The unstable Schiff base undergoes a rearrangement to form a more stable ketoamine compound, known as an Amadori product. researchgate.netresearchgate.netresearchgate.net This stage also involves dehydration and fragmentation of the sugar molecules. sandiego.edu

Final Stage: This advanced stage involves a complex series of further reactions including cyclization, dehydration, and condensation, ultimately forming a heterogeneous group of compounds known as advanced glycation end products (AGEs). sandiego.eduresearchgate.net

Fructosyllysine(1+) is formed during the initial phase of the Maillard reaction. Specifically, it is the result of the reaction between the amino group of the amino acid lysine and the aldehydic function of a sugar like lactose (B1674315) or glucose, which subsequently stabilizes. amazonaws.com The initial reaction between glucose and lysine forms a Schiff base, which then undergoes the Amadori rearrangement to yield fructosyllysine. researchgate.netresearchgate.net As a key intermediate, the formation of fructosyllysine is a critical checkpoint that precedes the irreversible formation of AGEs. researchgate.net Its presence and concentration are often used as indicators of the extent of the early Maillard reaction in both food processing and biological systems. amazonaws.comresearchgate.net

Role as a Proximal Amadori Product

Fructosyllysine is the quintessential Amadori product formed from the reaction of glucose with the amino acid lysine. wikipedia.orgglpbio.com Amadori products, or ketoamines, are considered the first stable compounds in the Maillard reaction pathway. researchgate.net Their formation, known as the Amadori rearrangement, involves the isomerization of the initial Schiff base adduct. researchgate.netresearchgate.net

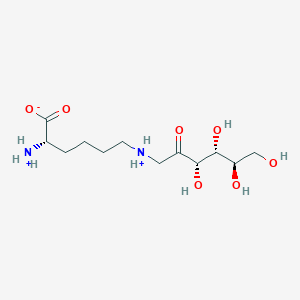

The process begins when the open-chain form of a reducing sugar like glucose reacts with the ε-amino group of a lysine residue within a protein. researchgate.net This condensation reaction yields an unstable aldosylamine, or Schiff base. amazonaws.comresearchgate.net This intermediate then undergoes an intramolecular rearrangement, transforming into the more stable 1-amino-1-deoxy-2-ketose, which in the case of glucose and lysine, is N-ε-fructosyllysine. wikipedia.orgnih.gov Fructosyllysine is a glyco-amino acid composed of a D-fructosyl residue attached to the epsilon-amino group of an L-lysine residue. nih.govchemicalbook.com

As a proximal Amadori product, fructosyllysine serves as a crucial precursor for the formation of various AGEs. glpbio.comnih.gov While relatively stable compared to the initial Schiff base, fructosyllysine can undergo further degradation and oxidation reactions, leading to the generation of reactive dicarbonyl compounds and ultimately cross-linking with other molecules to form complex AGE structures. researchgate.net The accumulation of fructosyllysine and subsequent AGEs in tissues is implicated in the chronic complications of diabetes. nih.gov For instance, studies in diabetic rats have shown markedly increased concentrations of fructosyllysine in the glomeruli, retina, sciatic nerve, and plasma proteins, which is consistent with the development of nephropathy, retinopathy, and neuropathy. nih.gov

Data Tables

Table 1: Chemical Properties of Fructosyllysine(1+) and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name |

| Fructosyllysine(1+) | C₁₂H₂₅N₂O₇⁺ | 309.34 | (2S)-2-azaniumyl-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]azaniumyl]hexanoate nih.gov |

| Fructosyllysine | C₁₂H₂₄N₂O₇ | 308.33 | (2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid nih.gov |

| Glucose | C₆H₁₂O₆ | 180.16 | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |

| Lysine | C₆H₁₄N₂O₂ | 146.19 | (2S)-2,6-diaminohexanoic acid |

Structure

3D Structure

Properties

Molecular Formula |

C12H25N2O7+ |

|---|---|

Molecular Weight |

309.34 g/mol |

IUPAC Name |

(2S)-2-azaniumyl-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]azaniumyl]hexanoate |

InChI |

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/p+1/t7-,9+,10+,11+/m0/s1 |

InChI Key |

BFSYFTQDGRDJNV-AYHFEMFVSA-O |

Isomeric SMILES |

C(CC[NH2+]CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)[O-])[NH3+] |

Canonical SMILES |

C(CC[NH2+]CC(=O)C(C(C(CO)O)O)O)CC(C(=O)[O-])[NH3+] |

Origin of Product |

United States |

Mechanisms of Fructosyllysine 1+ Formation

Non-Enzymatic Glycation of Lysine (B10760008) Residues

Non-enzymatic glycation is a spontaneous chemical reaction between a reducing sugar and a free amino group of an amino acid, peptide, or protein. uplb.edu.phnih.gov In the context of Fructosyllysine(1+) formation, the ε-amino group of a lysine residue is the primary site of this reaction. nih.gov This process is distinct from enzymatic glycosylation, as it occurs without the direction of enzymes.

Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group, enabling them to act as reducing agents. mdpi.com Common examples involved in glycation include monosaccharides like glucose, fructose (B13574), and galactose. uplb.edu.phnih.gov Fructose, a ketose, and glucose, an aldose, are both prominent reactants in the formation of Fructosyllysine(1+). nih.govresearchgate.net While both can lead to the formation of this compound, fructose has been observed to be more reactive than glucose in the initial stages of the Maillard reaction. nih.govoup.com The open-chain form of these sugars exposes the carbonyl group, which is crucial for the initial step of the reaction.

The first step in the non-enzymatic glycation of lysine is the condensation reaction between the carbonyl group of the reducing sugar and the primary amino group of lysine. researchgate.netbiosyn.com This reaction forms an unstable intermediate known as a Schiff base, or an imine. biosyn.comresearchgate.net The formation of the Schiff base is a reversible reaction. nih.gov Specifically, the nucleophilic nitrogen of the lysine's amino group attacks the electrophilic carbon of the sugar's carbonyl group. nih.gov This is followed by a dehydration step, resulting in the formation of the C=N double bond characteristic of a Schiff base. nih.gov

The unstable Schiff base undergoes a spontaneous intramolecular rearrangement to form a more stable ketoamine derivative known as an Amadori product. biosyn.comresearchgate.netwikipedia.org This irreversible reaction is called the Amadori rearrangement. wikipedia.org In the case of the reaction between glucose and lysine, the resulting Amadori product is N-ε-(1-deoxy-D-fructos-1-yl)-L-lysine, commonly known as fructosyllysine. nih.gov The rearrangement involves the isomerization of the aldosimine (Schiff base from an aldose) to a 1-amino-1-deoxy-2-ketose. researchgate.net Fructosyllysine(1+) is the cationic form of this compound, prevalent at physiological pH. libretexts.org

Factors Influencing In Vitro Fructosyllysine(1+) Synthesis

The in vitro synthesis of Fructosyllysine(1+) is influenced by several environmental and chemical factors that affect the rate and extent of the Maillard reaction.

The concentration of both the reducing sugar and the amino acid plays a significant role in the rate of Fructosyllysine(1+) formation. Generally, a higher concentration of reactants leads to an increased reaction rate and a greater yield of the Amadori product. nih.govprinceton.edu Studies on model systems, such as fructose and glycine, have demonstrated that an increase in the initial concentration of the reactants results in a corresponding increase in the formation of Maillard reaction products. researchgate.netprinceton.edu

| Fructose Concentration (M) | Relative Reaction Rate (Arbitrary Units) |

|---|---|

| 0.035 | 1.00 |

| 0.070 | 1.85 |

| 0.140 | 3.50 |

| 0.280 | 6.20 |

Temperature is a critical factor that significantly influences the kinetics of Fructosyllysine(1+) formation. An increase in temperature generally accelerates the rate of the Maillard reaction. researchgate.net The temperature dependence of the reaction rate often follows the Arrhenius equation, which describes the relationship between the rate constant of a chemical reaction and the temperature. dergipark.org.tr Studies have shown that for the Maillard reaction between lysine and various reducing sugars, the reaction follows zero-order kinetics, and the activation energies can be calculated. For instance, the activation energy for the lysine-fructose system has been determined to be 116.6 kJ/mol.

| Temperature (°C) | Temperature (K) | Rate Constant (k) (Absorbance units/hour) |

|---|---|---|

| 50 | 323 | 0.0025 |

| 60 | 333 | 0.0078 |

| 70 | 343 | 0.0230 |

| 90 | 363 | 0.1550 |

Fructosyllysine(1+) as a Precursor to Advanced Glycation End-products (AGEs)

Fructosyllysine, an Amadori product formed from the initial reaction of glucose with lysine residues in proteins, serves as a critical precursor in the complex cascade of reactions leading to the formation of Advanced Glycation End-products (AGEs) medchemexpress.comnih.govdiabetesjournals.org. These reactions, collectively known as the Maillard reaction, are a key contributor to the chemical modification and cross-linking of proteins, a process implicated in aging and various pathologies researchgate.net. The degradation of Fructosyllysine gives rise to a variety of AGEs, including the prominent cross-link Glucosepane and the well-characterized Nε-Carboxymethyllysine (CML) diabetesjournals.org.

Formation of Glucosepane

Glucosepane is a lysine-arginine protein cross-link that is considered one of the most abundant AGEs in human tissues wikipedia.org. The formation of this complex seven-membered ring structure from Fructosyllysine proceeds through a series of non-oxidative chemical rearrangements wikipedia.org.

A key step in the pathway to Glucosepane is the transformation of the Fructosyllysine moiety into a crucial intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, also known as Lederer's glucosone wikipedia.orgnih.govresearchgate.net. This conversion is initiated by a keto-enol tautomerization of the Fructosyllysine, which rearranges to form 3-hexuloselysine researchgate.net. Subsequent keto-enol rearrangements and a dehydration step at the C-4 hydroxyl group lead to the formation of Lederer's glucosone wikipedia.orgresearchgate.net. This intermediate is a common precursor for both Glucosepane and another class of cross-links known as crosslines nih.govresearchgate.net. The final steps to Glucosepane involve the reaction of this dicarbonyl intermediate with an arginine residue, leading to the formation of the characteristic cross-linked structure nih.govresearchgate.net.

Oxidative Degradation to Nε-Carboxymethyllysine (CML)

In contrast to the non-oxidative pathway leading to Glucosepane, the formation of Nε-Carboxymethyllysine (CML) from Fructosyllysine is an oxidative process nih.govsc.edu. CML is a well-established biomarker of oxidative stress and advanced glycation nih.gov.

The mechanism involves the oxidative cleavage of the Fructosyllysine molecule between the C-2 and C-3 positions of its carbohydrate chain nih.govsc.edu. This reaction is dependent on the presence of oxygen and is catalyzed by phosphate (B84403) ions, proceeding through a free radical mechanism nih.govsc.edu. The cleavage of the Fructosyllysine backbone results in the formation of CML on the lysine residue and the release of erythronic acid as a split product nih.govsc.edu. Studies have shown that under anaerobic conditions (in the absence of nitrogen), the formation of CML from Fructosyllysine is inhibited nih.govsc.edu. This oxidative degradation pathway of Amadori products is thought to potentially limit the progression of the Maillard reaction towards the formation of more complex, cross-linking AGEs and associated browning nih.govsc.edu.

Intermediates in Advanced Glycation End-product Formation Pathways

The degradation of Fructosyllysine can lead to the formation of dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone nih.govresearchgate.net. These highly reactive intermediates can then react with other amino acid residues (lysine, arginine) on the same or different proteins, leading to the formation of various other AGEs, including:

Hydroimidazolones: such as MG-H1, which is derived from methylglyoxal nih.govnih.gov.

Nε-(Carboxyethyl)lysine (CEL): another carboxymethylated AGE nih.gov.

The pathways of AGE formation are complex and interconnected, with multiple routes leading to the generation of these end-products researchgate.netnih.gov. Fructosyllysine stands as a key intermediate at the crossroads of these pathways, with its fate being dictated by the local chemical environment, particularly the presence of oxygen and other reactive species.

Metabolic and Degradative Pathways of Fructosyllysine 1+

Microbial Metabolism of Fructosyllysine(1+)

Microorganisms have evolved diverse strategies to utilize Amadori rearrangement products (ARPs) like fructoselysine as nutrient sources. These pathways often involve specific transport systems, enzymatic modifications, and subsequent degradation into central metabolic intermediates.

Escherichia coli Fructosyllysine(1+) Catabolism

Escherichia coli is capable of utilizing fructoselysine as a carbon source, albeit at a reduced rate compared to glucose glpbio.commedchemexpress.comnih.gov. Growth on fructoselysine has been observed to occur at approximately one-third the rate of growth on glucose glpbio.commedchemexpress.com. This metabolic capability is mediated by a dedicated pathway encoded by the frlABCD operon.

The frlABCD operon in E. coli comprises genes responsible for the uptake and degradation of fructoselysine. The pathway involves a two-step enzymatic process:

FrlA: This protein is identified as a putative fructoselysine transporter, belonging to the amino acid/polyamine/organocation (APC) transporter superfamily. It is involved in the uptake of fructoselysine and also psicoselysine across the cell membrane researchgate.nettcdb.org.

FrlD: This enzyme functions as a fructoselysine kinase. It catalyzes the ATP-dependent phosphorylation of fructoselysine, converting it into fructoselysine-6-phosphate. The kinetic parameters indicate a Km of 18 µM for fructoselysine nih.govbiorxiv.orgnih.gov.

FrlB: Acting as a deglycase, FrlB hydrolytically cleaves fructoselysine-6-phosphate. This reaction yields L-lysine and glucose-6-phosphate, which can then enter the central carbon metabolism, typically glycolysis biorxiv.orgnih.gov. The Km for FrlB with its substrate, fructoselysine-6-phosphate, is reported as 0.4 mM nih.gov.

FrlC: This enzyme is identified as a psicoselysine epimerase, capable of interconverting psicoselysine into fructoselysine biorxiv.org.

| Operon Component | Function | Substrate(s) | Product(s) | Kinetic Parameter (Km) |

| FrlA | Transporter | Fructoselysine(1+), Psicoselysine | Internalized Fructoselysine/Psicoselysine | N/A |

| FrlD | Kinase | Fructoselysine | Fructoselysine-6-phosphate | 18 µM |

| FrlB | Deglycase | Fructoselysine-6-phosphate | L-lysine, Glucose-6-phosphate | 0.4 mM |

| FrlC | Epimerase | Psicoselysine | Fructoselysine | N/A |

The expression of the frlABCD operon in E. coli is tightly regulated at the transcriptional level by a combination of global and substrate-specific cues biorxiv.orgnih.govresearchgate.net.

Positive Regulation:

The global transcription factor Crp (cAMP receptor protein, CAP) promotes the activation of the frlABCD operon promoters, particularly under conditions of high intracellular cAMP levels biorxiv.orgnih.govresearchgate.net.

The alternative sigma factor σ³² (RpoH) also contributes to promoter activation, especially under conditions of heat stress biorxiv.orgnih.govresearchgate.net.

Negative Regulation:

A transcriptional regulator, FrlR, encoded adjacent to the frlABCD operon, acts as a specific repressor biorxiv.orgnih.govresearchgate.net. FrlR belongs to the GntR/HutC family of transcriptional regulators. It recognizes fructoselysine-6-phosphate, a phosphorylated intermediate of the pathway, as its cognate inducer. In the absence of fructoselysine-6-phosphate, FrlR binds to the promoter region, repressing transcription of the operon biorxiv.orgresearchgate.net.

This intricate regulatory network ensures that the fructoselysine catabolism pathway is activated only when the substrate is available and under specific environmental conditions, representing an efficient adaptation strategy for utilizing unusual substrates biorxiv.orgnih.govresearchgate.net.

Fructoselysine serves as a viable carbon source for E. coli, enabling bacterial growth glpbio.comnih.gov. However, the utilization rate is significantly lower than that observed with glucose glpbio.commedchemexpress.comnih.gov. While fructoselysine supports growth, lysine (B10760008) itself does not support growth when provided as the sole carbon source and does not influence growth when added to a glucose-containing medium glpbio.commedchemexpress.com. The metabolic breakdown of fructoselysine ultimately channels glucose-6-phosphate into glycolysis, providing energy and carbon skeletons for the cell biorxiv.org.

Probiotic Bacteria Fructosyllysine(1+) Utilization

Beyond E. coli, certain probiotic bacteria, notably species within the Lactobacillus and Bifidobacterium genera, have also demonstrated the ability to metabolize fructoselysine researchgate.netacs.orgnih.gov. This capability contributes to their role in modulating the gut environment and processing dietary components.

Several probiotic strains are capable of deglycating fructoselysine, releasing free lysine researchgate.netacs.orgnih.gov. For instance, studies have identified Lactobacillus buchneri, Lactobacillus jensenii, and Pediococcus acidilactici as species that can completely deglycate fructoselysine acs.orgnih.gov. In these instances, the sugar moiety of fructoselysine is further metabolized. In some lactic acid bacteria, this sugar component is fermented into lactic acid, serving as a substrate for their own metabolic processes acs.orgnih.gov.

Compound List:

Fructosyllysine(1+) (FL)

Glucose

Lysine

Fructoselysine-6-phosphate (6-P-F-Lys)

Glucose-6-phosphate

Psicoselysine

L-lysine

Sugar Moiety Fermentation

Certain microorganisms, notably lactic acid bacteria such as Lactobacillus buchneri, Lactobacillus jensenii, and Pediococcus acidilactici, have demonstrated the ability to metabolize N-ε-fructosyllysine (FL) nih.govresearchgate.net. These bacteria can completely deglycate FL, yielding lysine and utilizing the sugar moiety. Specifically, it has been shown that the sugar portion of FL can be degraded into lactic acid, indicating its use as a substrate for lactic acid fermentation by these probiotic strains nih.gov. Escherichia coli can also utilize fructoselysine, albeit at a slower rate than glucose, supporting its growth glpbio.comnih.gov.

Enzymatic Degradation in Biological Systems

Biological systems, particularly microbial metabolism, have evolved pathways to break down fructosyllysine.

In Escherichia coli, the degradation of fructosyllysine involves a specific pathway that begins with phosphorylation. The enzyme fructoselysine-6-kinase (encoded by frlD or yhfQ) catalyzes the ATP-dependent phosphorylation of fructosyllysine to form fructoselysine 6-phosphate medkoo.comnih.govresearchgate.netuniprot.org. Subsequently, fructoselysine 6-phosphate deglycase (encoded by frlB or yhfN) converts fructoselysine 6-phosphate into glucose 6-phosphate and lysine medkoo.comnih.govresearchgate.netuniprot.org. This pathway allows E. coli to utilize fructoselysine as a nutrient source nih.gov.

Enzymatic oxidative cleavage of Amadori products, including fructosyllysine, has also been observed. A Pseudomonas sp. soil strain has been found to possess a membrane-bound enzymatic activity that oxidatively degrades Amadori products into free fructosamine (B8680336) researchgate.netnih.gov. This enzyme, provisionally classified as fructosyl N-alkyl amino acid oxidase (EC 1.5.3), acts on the alkylamine bond of Amadori products, yielding free fructosamine and adipic acid nih.gov. Fructosyl-lysine itself can be an oxidative degradation product of other glycated compounds, such as N-α-formyl-N-ε-fructoselysine (fFL), leading to the formation of N-ε-carboxymethyllysine (CML) nih.gov.

Chemical Degradation Pathways

Fructosyllysine(1+) can also undergo degradation through chemical reactions, particularly under acidic conditions.

Acid-catalyzed hydrolysis is a well-established method for the degradation of fructosyllysine, leading to the formation of furosine medkoo.comwikipedia.orgcdrfoodlab.cominnocua.net. This process is commonly used for the quantification of Amadori products in food samples. When heated with hydrochloric acid, fructosyllysine undergoes dehydration and cyclization to form furosine (N-ε-(2-furoylmethyl)-L-lysine) wikipedia.orgresearchgate.net. The molar yield of furosine from fructosyllysine after hydrolysis with 6 M HCl is approximately 32%, and with 8 M HCl, it increases to about 46% researchgate.net. The conversion of fructosyllysine to furosine is a key step in assessing the extent of the Maillard reaction in various matrices cdrfoodlab.cominnocua.net.

In addition to furosine, pyridosine (B1217491) is another degradation product formed from fructosyllysine and other Amadori products during acid hydrolysis innocua.netresearchgate.netnih.gov. For instance, acid hydrolysis of protein-bound lactulosyl-lysine (a related Amadori product) with 6 M HCl yields lysine, furosine, and pyridosine in approximate yields of 40%, 32%, and 28%, respectively innocua.net. The formation of pyridosine, alongside furosine, is indicative of the early stages of the Maillard reaction researchgate.net.

Enzymatic Activities Associated with Fructosyllysine 1+

Fructosyllysine(1+) Kinase Activity

Fructosyllysine(1+) can undergo phosphorylation, a process catalyzed by specific kinases. This initial step is crucial in the metabolic pathway for fructosyllysine degradation in certain microorganisms.

ATP-Dependent Phosphorylation

The enzyme fructoselysine 6-kinase (FrlD) is responsible for the ATP-dependent phosphorylation of fructoselysine. This reaction converts fructoselysine into fructoselysine 6-phosphate uniprot.orgnih.govwur.nl. Studies in Escherichia coli have identified the frlD gene encoding this kinase, which belongs to the PfkB/ribokinase family uniprot.orgnih.gov. The kinase activity is specific for fructoselysine, although it can also phosphorylate psicoselysine to a lesser extent uniprot.org. The kinetic parameters for this reaction indicate a Km of 18 μM for fructoselysine and 50 μM for ATP nih.gov. This phosphorylation step is part of a larger pathway that allows certain bacteria, like E. coli, to utilize fructoselysine as an energy source nih.govwikipedia.org.

Table 1: Fructoselysine Kinase Activity Parameters

| Parameter | Value | Substrate/Cofactor | Notes | Reference |

| Km | 18 μM | Fructoselysine | nih.gov | |

| Km | 50 μM | ATP | nih.gov | |

| Activity | Induced | Fructoselysine | Induced when E. coli is grown on fructoselysine | nih.gov |

| Phosphorylation | ATP-dependent | Fructoselysine | Forms fructoselysine 6-phosphate | uniprot.orgnih.govwur.nl |

Fructoselysine(1+) 6-Phosphate Deglycase Activity

Following phosphorylation, fructoselysine 6-phosphate is further processed by a deglycase enzyme. This activity cleaves the phosphorylated adduct, releasing the original amino acid and a phosphorylated sugar.

Hydrolysis to Glucose-6-Phosphate and Lysine (B10760008)

Fructoselysine 6-phosphate deglycase (FrlB) catalyzes the reversible conversion of fructoselysine 6-phosphate into glucose-6-phosphate and lysine nih.govuniprot.orgnih.gov. This enzyme is homologous to the isomerase domain of glucosamine-6-phosphate synthase nih.govnih.gov. Research has established the kinetic parameters for this reaction, with a Km of 0.4 mM for fructoselysine 6-phosphate and an equilibrium constant of 0.15 M for the deglycase reaction nih.gov. This enzymatic activity is part of the fructoselysine degradation pathway, enabling the breakdown of the Amadori product into simpler, usable molecules nih.govwikipedia.orguniprot.orgnih.gov.

Table 2: Fructoselysine 6-Phosphate Deglycase Activity Parameters

| Parameter | Value | Substrate | Product(s) | Notes | Reference |

| Km | 0.4 mM | Fructoselysine 6-phosphate | Glucose-6-phosphate, Lysine | nih.gov | |

| Equilibrium Constant | 0.15 M | Fructoselysine 6-phosphate | Glucose-6-phosphate, Lysine | Reversible conversion | nih.gov |

| Activity | Induced | Fructoselysine 6-phosphate | Glucose-6-phosphate, Lysine | Induced when E. coli is grown on fructoselysine | nih.gov |

| Hydrolysis | Catalyzed | Fructoselysine 6-phosphate | Glucose-6-phosphate, Lysine | Part of the fructoselysine degradation pathway | nih.govuniprot.orgnih.gov |

Fructosyl Amine Oxidase (Amadoriase) Activity

Fructosyl amine oxidases, also known as Amadoriases or Fructosyl Amino Acid Oxidases (FAOX), are a class of enzymes capable of deglycating fructosyl amino acids. These enzymes are of interest for their potential in therapeutic and diagnostic applications related to protein glycation.

Substrate Specificity Profiling

Amadoriases exhibit varying substrate specificities, generally categorized into groups based on their activity towards α-fructosyl amino acids (glycated on backbone amines) or ε-fructosyl amino acids (glycated on side-chain amines) polimi.it. Fructosyllysine, being an ε-fructosyl amino acid, is a substrate for certain Amadoriases, particularly those classified as Group II FAOX polimi.it. However, some fructosyl amine oxidases, such as those derived from Corynebacterium sp., show high activity towards fructosyl valine but no activity towards ε-fructosyl lysine tandfonline.comgoogle.com. Conversely, other Amadoriases, like Amadoriase I from Aspergillus fumigatus, are characterized as Group II FAOX and are active on ε-fructosyl amines, including glycated lysines polimi.itresearchgate.netrcsb.org. Research into substrate specificity profiling aims to understand these variations, which is crucial for developing targeted enzymatic tools polimi.itplos.orgtangobio.comucsf.eduescholarship.org.

Table 3: Fructosyl Amine Oxidase (Amadoriase) Substrate Specificity Examples

| Enzyme Class/Example | Primary Substrate Type | Specificity Towards Fructosyllysine (ε-fructosyl lysine) | Notes | Reference |

| Group I FAOX | α-fructosyl amino acids | Generally inactive | Active on backbone amine glycations. | polimi.it |

| Group II FAOX | ε-fructosyl amino acids | Active | Active on side-chain amine glycations, including glycated lysines. | polimi.it |

| Amadoriase I (Aspergillus fumigatus) | ε-fructosyl amino acids | Active | Group II FAOX, characterized for its activity on ε-fructosyl amines. | polimi.itresearchgate.netrcsb.org |

| FAOX-C (Corynebacterium sp. 2-4-1) | α-fructosyl amino acids | Inactive | Shows high activity towards D-fructosyl-L-valine but no activity toward ε-fructosyl-lysine. | tandfonline.comgoogle.com |

Oxidative Deglycation Mechanisms

Fructosyl amine oxidases catalyze the oxidative deglycation of Amadori products. This mechanism involves the oxidation of the C-N bond linking the fructosyl moiety to the amino group of lysine. The reaction typically yields the free amino acid (lysine), glucosone, and hydrogen peroxide researchgate.netmdpi.comnih.govacs.org. For instance, FAOD (Fructosyl-amino acid oxidase) catalyzes the oxidative deglycation of fructosyl-amino acids, producing the corresponding amino acid, glucosone, and H2O2 nih.gov. This process effectively reverses the glycation, breaking down the Amadori product researchgate.netmdpi.comacs.org. Preliminary results suggest that FAOX treatment can lead to a reduction in protein-bound AGEs, such as furosine, indicating its role in mitigating glycation-induced damage acs.org. The enzyme's mechanism involves the use of flavin adenine (B156593) dinucleotide (FAD) as a cofactor mdpi.com.

Table 4: Oxidative Deglycation Mechanism by Fructosyl Amine Oxidases

| Enzyme Class/Example | Reaction Catalyzed | Products | Cofactor | Notes | Reference |

| Fructosyl Amine Oxidase (General) | Oxidative deglycation of Amadori products | Free amino acid, Glucosone, H2O2 | FAD | Reverses the glycation process by cleaving the C-N bond linking the sugar to the amino acid. | researchgate.netmdpi.comnih.govacs.org |

| FAOD | Oxidative deglycation of fructosyl-amino acids | Amino acid, Glucosone, H2O2 | FAD | Catalyzes the oxidation of the C-N bond linking the C1 of the fructosyl moiety and the nitrogen of the amino group of fructosyl amino acids. | mdpi.comnih.gov |

| Amadoriase I | Oxidative deglycation of Amadori products (e.g., fructosyl lysine) | Lysine, Glucosone, H2O2 | FAD | Found to reduce AGE autofluorescence and drusen surface in experimental models. Deglycates macro-molecular AGEs. | polimi.itresearchgate.netrcsb.orgmdpi.com |

Protein Engineering for Modified Catalytic Properties

Protein engineering is a powerful field that aims to alter the structure and function of enzymes to enhance their catalytic efficiency, broaden substrate specificity, improve stability under various conditions, or even create novel catalytic activities patsnap.combiorxiv.org. Techniques such as rational design, directed evolution, and site-directed mutagenesis are central to this endeavor patsnap.comuniprot.org.

For instance, studies on enzymes involved in carbohydrate metabolism, such as the deglycase FrlB (which acts on fructoselysine-6-phosphate), have employed site-directed mutagenesis to identify residues critical for catalysis. By mutating putative active-site residues and assaying the resulting enzyme variants, researchers can pinpoint amino acids that act as general acids or bases, or those crucial for substrate binding and cleavage researchgate.netnih.gov. The insights gained from such mechanistic studies can then guide the rational design of mutant enzymes with improved catalytic properties.

While specific protein engineering efforts focused on modifying the catalytic properties of Fructosyllysine 3-epimerase (FrlC) are not extensively detailed in the provided literature, the principles are directly applicable. Engineering efforts could aim to:

Increase catalytic rate (kcat): Modifying residues in or near the active site to optimize substrate transition state stabilization.

Alter substrate specificity: Introducing mutations to favor or disfavor binding of specific epimers or related glycated compounds.

Enhance cofactor binding or utilization: Modifying residues involved in metal ion coordination to improve catalytic efficiency or cofactor independence.

Improve stability: Introducing mutations to increase resistance to thermal denaturation, pH extremes, or chemical agents, thereby extending the enzyme's utility in industrial applications.

By applying these protein engineering strategies, enzymes like FrlC could potentially be tailored for enhanced performance in various biotechnological applications, such as in the study of Amadori product metabolism or in synthetic biology pathways.

Compound List:

Fructosyllysine(1+)

Fructosyl-lysine

ε-Fructosyl-L-lysine

Psicoselysine

Glucose 6-phosphate

Lysine

N⁶-(D-fructosyl)-L-lysine

N⁶-(D-psicosyl)-L-lysine

D-fructose

D-tagatose

D-psicose

Biological and Pathophysiological Significance of Fructosyllysine 1+

Fructosyllysine(1+) as a Biomarker of Glycation Stress

Glycation stress, a condition characterized by the widespread modification of proteins and lipids by reducing sugars, can be effectively monitored by measuring the levels of Fructosyllysine(1+). This compound serves as a crucial biomarker, reflecting the extent of early-stage glycation damage within the body.

Research has demonstrated that Fructosyllysine(1+) accumulates in various tissues and biological fluids, particularly under hyperglycemic conditions. In studies involving diabetic rats, concentrations of Fructosyllysine(1+) were found to be markedly increased in key tissues susceptible to diabetic complications. nih.gov This accumulation is not uniform and affects different biological compartments.

Specifically, elevated levels have been identified in:

Plasma protein: Reflecting systemic glycation. nih.gov

Renal glomeruli: Implicating it in the pathogenesis of diabetic nephropathy. nih.gov

Retina: Suggesting a role in the development of diabetic retinopathy. nih.gov

Sciatic nerve: Linking its presence to diabetic neuropathy. nih.gov

Skin collagen: Where it serves as an indicator of long-term glycemic exposure due to the slow turnover rate of collagen. diabetesjournals.org

The extent of accumulation in these areas provides a localized and systemic picture of glycation stress.

Table 1: Documented Accumulation of Fructosyllysine(1+) in Biological Samples

| Sample Type | Observation | Implication |

|---|---|---|

| Plasma Protein | Markedly increased concentration in diabetic models. nih.gov | Indicator of systemic, short-to-medium term glycation stress. |

| Renal Glomeruli | Significant accumulation detected. nih.gov | Potential role in the development of kidney complications. |

| Retina | Increased levels found in diabetic models. nih.gov | Association with the pathogenesis of retinopathy. |

| Peripheral Nerve | Elevated concentrations observed in sciatic nerve. nih.gov | Link to the development of diabetic neuropathy. |

| Skin Collagen | Accumulates over time, measured as furosine. diabetesjournals.org | Biomarker for long-term or cumulative glycemic exposure. |

Fructosyllysine(1+) levels, often measured collectively as fructosamine (B8680336), show a significant correlation with glycated hemoglobin (HbA1c), the gold standard for monitoring long-term glycemic control. While HbA1c reflects average blood glucose over a 2-3 month period due to the lifespan of red blood cells, fructosamine provides a shorter-term glycemic history of approximately 2-3 weeks. nih.gov

Studies have established a moderate to strong positive correlation between fructosamine and HbA1c. For instance, a correlation coefficient (r) of 0.8 has been reported, indicating a strong relationship between the two markers. nih.gov Furthermore, research on skin collagen has shown a strong association between furosine, a derivative used to measure Fructosyllysine(1+), and HbA1c levels. diabetesjournals.org This correlation underscores the utility of Fructosyllysine(1+) as a complementary biomarker to HbA1c for assessing glycemic control.

Involvement in Cellular and Molecular Processes

Beyond its role as a biomarker, Fructosyllysine(1+) is implicated in cellular and molecular events that contribute to the progression of disease. It acts as a precursor to the formation of Advanced Glycation End-products (AGEs), which are known to interact with cellular receptors and modulate signaling pathways. diabetesjournals.org

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor that, upon binding with its ligands, triggers intracellular signaling cascades related to inflammation and cellular stress. nih.govijbs.com While RAGE is well-known to bind a variety of AGEs, the direct interaction with the early glycation product Fructosyllysine(1+) is less clear. researchgate.net

Fructosyllysine(1+) is a precursor to AGEs such as Nε-carboxymethyl-lysine (CML), which are established RAGE ligands. diabetesjournals.orgresearchgate.net However, some research indicates that Fructosyllysine(1+) itself, whether in free form or bound to a protein like casein, does not directly activate RAGE or influence its expression in human colon cancer cells. nih.gov Therefore, the pathophysiological role of Fructosyllysine(1+) in RAGE-mediated processes appears to be primarily indirect, serving as a source for the subsequent formation of potent RAGE ligands.

The interaction of glycation products with cellular machinery can modulate critical signaling pathways that govern inflammation, proliferation, and apoptosis. explorationpub.comnih.gov

Nuclear Factor Kappa B (NF-κB) is a key transcription factor complex that plays a central role in regulating immune and inflammatory responses. reactome.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins. youtube.com Upon receiving an activation signal, these inhibitors are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. youtube.com

The activation of the RAGE receptor by AGEs is a known trigger for the NF-κB signaling pathway. ijbs.com However, studies investigating the direct effect of Fructosyllysine(1+) have yielded specific results. In a study using human colon cancer cells (HCT 116), treatment with either free or protein-bound Fructosyllysine(1+) showed no activation of NF-κB. nih.gov This finding suggests that, at least in this cell model, Fructosyllysine(1+) does not directly initiate this pro-inflammatory signaling cascade, distinguishing its activity from that of certain downstream AGEs. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Fructosyllysine(1+) | FL |

| Nε-carboxymethyl-lysine | CML |

| Nε-carboxyethyl-lysine | CEL |

| Glycated Hemoglobin | HbA1c |

Modulation of Cellular Signaling Pathways

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Fructosyllysine(1+), as a key intermediate in the formation of Advanced Glycation End products (AGEs), is implicated in cellular stress responses, including the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a wide array of antioxidant and detoxification genes. imrpress.com

The accumulation of AGEs, for which Fructosyllysine(1+) is a precursor, can trigger the Nrf2 signaling pathway. mdpi.comnih.gov This activation is a protective mechanism to counteract the oxidative stress induced by AGEs. mdpi.com For instance, studies on bread crust extract, which is rich in AGEs, have demonstrated the stimulation of the Nrf2 signaling pathway, leading to the induction of antioxidative genes like HMOX1, GCLM, and NQO1. mdpi.comnih.gov Pre-treatment with such extracts conferred a survival advantage to cells under oxidative stress. mdpi.comnih.gov

However, the relationship between AGEs and the Nrf2 pathway is complex. Some research indicates that the interaction of AGEs with their receptor (RAGE) can lead to an inhibition of the Sirt1/Nrf2 axis, thereby reducing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). researchgate.net This suggests a dual role where the cell initially attempts a protective Nrf2 activation in response to glycation stress, but chronic accumulation of AGEs may ultimately impair this defense mechanism. researchgate.net In the context of oral cancer cells, AGEs have been shown to inhibit Nrf-2, which is associated with the regulation of the tumor suppressor protein p53 and the apoptotic response. spandidos-publications.com

Certain polyphenols have been shown to combat the glycation process by activating the Nrf2 pathway, which in turn enhances the expression of glyoxalase I (GLO I), an enzyme crucial for detoxifying reactive dicarbonyl compounds that are precursors to many AGEs. imrpress.com

Influence on Protein Structure and Function

The formation of Fructosyllysine(1+) represents a significant post-translational modification that can alter the structure and function of proteins. nih.govglycanage.com This non-enzymatic reaction involves the covalent attachment of a fructose (B13574) molecule to the ε-amino group of a lysine (B10760008) residue on a protein. creative-proteomics.commdpi.com

The introduction of the bulky and hydrophilic fructosyl group can lead to several structural changes:

Conformational Rearrangements: The attachment of the sugar moiety can disrupt the native three-dimensional structure of a protein. glycanage.com This can involve alterations in the secondary structure, such as an expansion of α-helices or β-sheets. nih.govoup.com

Increased Heterogeneity: The glycation process is stochastic, leading to a population of protein molecules with varying degrees and sites of modification, thus increasing protein heterogeneity. creative-proteomics.com

Promotion of Aggregation: While Fructosyllysine(1+) itself is an early glycation product, its formation is the first step towards the creation of irreversible AGEs. These AGEs can form cross-links between protein molecules, leading to the formation of aggregates. nih.govglycanage.com These aggregates are often insoluble and are a hallmark of several diseases. nih.gov

These structural modifications inevitably lead to impaired protein function. glycanage.com The functional consequences depend on the specific protein and the location of the glycation site. For example, if glycation occurs within an enzyme's active site or a receptor's binding site, it can directly inhibit its biological activity. nih.gov Glycation of structural proteins like collagen can lead to increased stiffness and reduced flexibility. glycanage.com Similarly, glycation of cytoskeletal proteins such as tubulin and actin can impair their assembly and function, leading to disruptions in axonal transport and contributing to axonal degeneration. nih.govingentaconnect.com

| Affected Protein Type | Structural Change | Functional Consequence | Reference |

|---|---|---|---|

| Enzymes (e.g., Cytochrome c) | Modification of active site residues, conformational changes | Altered enzymatic activity, potential induction of apoptosis | nih.gov |

| Structural Proteins (e.g., Collagen) | Cross-linking, increased stiffness | Decreased tissue flexibility, arterial stiffening | glycanage.com |

| Cytoskeletal Proteins (e.g., Tubulin, Actin) | Modification of residues crucial for polymerization | Impaired axonal transport, axonal atrophy/degeneration | nih.govingentaconnect.com |

| Antibodies | Increased heterogeneity, potential for aggregation | Reduced biological activity, increased immunogenicity risk | creative-proteomics.com |

| Serum Albumin | Formation of hydrophobic patches, altered folding equilibria | Modified binding capacity, contribution to cytotoxicity | nih.gov |

Role in Oxidative Stress Mechanisms

Fructosyllysine(1+) and the broader glycation process are intrinsically linked to oxidative stress. nih.govnih.gov While the initial formation of Fructosyllysine(1+) from glucose and lysine is a non-oxidative process, its subsequent degradation and conversion into various AGEs can generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.govresearchgate.net This process is often termed "glycoxidation". ingentaconnect.comnih.gov

The accumulation of AGEs, derived from Fructosyllysine(1+), contributes to oxidative stress through several mechanisms:

Direct ROS Production: The chemical reactions involved in the conversion of Amadori products like Fructosyllysine(1+) to AGEs can directly produce ROS. researchgate.net

RAGE Activation: AGEs can bind to their cell surface receptor, RAGE, triggering intracellular signaling cascades that activate NADPH oxidases. nih.gov This activation leads to a significant increase in cellular ROS production, further propagating oxidative damage. nih.govresearchgate.net

Mitochondrial Dysfunction: The AGE-RAGE interaction can enhance ROS production within the mitochondria, affecting their function and leading to a vicious cycle of further oxidative stress. nih.gov

Impairment of Antioxidant Systems: The chronic state of oxidative stress induced by glycation can deplete and impair the body's natural antioxidant defense systems. nih.gov

This AGE-induced oxidative stress is not an isolated phenomenon; it creates a positive feedback loop where oxidative stress accelerates the formation of more AGEs from precursors like Fructosyllysine(1+). nih.govnih.gov This cycle of glycation and oxidative stress is a key contributor to cellular damage in various pathological conditions. healthline.com

| Mechanism | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| Glycoxidation | Degradation of Fructosyllysine(1+) and other Amadori products into AGEs generates ROS. | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂) | ingentaconnect.comnih.gov |

| RAGE Activation | Binding of AGEs to the Receptor for Advanced Glycation End products (RAGE) stimulates ROS production. | NADPH Oxidase, NF-κB | nih.govresearchgate.net |

| Mitochondrial Involvement | The AGE-RAGE axis enhances ROS production within mitochondria, impairing their function. | Mitochondrial Electron Transport Chain | nih.gov |

| Antioxidant Depletion | Chronic oxidative stress from glycation overwhelms and reduces the effectiveness of cellular antioxidant defenses. | Superoxide Dismutase, Catalase | nih.gov |

Association with Disease Pathogenesis Models

The formation and accumulation of Fructosyllysine(1+) and subsequent AGEs are strongly implicated in the pathogenesis of numerous chronic diseases, particularly the long-term complications of diabetes. frontiersin.org

Microvascular Complications (Nephropathy, Retinopathy, Neuropathy)

The accumulation of Fructosyllysine(1+) and other AGEs is a consistent finding in tissues affected by diabetic microvascular complications. nih.govportlandpress.comresearchgate.net Studies in streptozotocin-induced diabetic rats have shown markedly increased concentrations of Fructosyllysine(1+) in the renal glomeruli, retina, and sciatic nerve, the primary sites of nephropathy, retinopathy, and neuropathy, respectively. nih.govportlandpress.com

Diabetic Nephropathy: In the kidneys, AGEs accumulate in the glomerular basement membrane and mesangium, contributing to glomerular hypertrophy, fibrosis, and proteinuria, which are characteristic features of diabetic nephropathy. frontiersin.orgnih.gov

Diabetic Retinopathy: The retina also shows significant accumulation of Fructosyllysine(1+) and AGEs. nih.govportlandpress.com This contributes to the breakdown of the blood-retinal barrier, pericyte loss, and neovascularization, leading to vision impairment. portlandpress.com

Diabetic Neuropathy: This is one of the most common diabetic complications. nih.govingentaconnect.com The glycation of crucial proteins in peripheral nerves is a key pathogenic factor. nih.gov AGE modification of myelin makes it susceptible to phagocytosis by macrophages, contributing to demyelination. nih.govingentaconnect.comfrontiersin.org Furthermore, the glycation of axonal cytoskeletal proteins like tubulin and neurofilament disrupts axonal transport and leads to axonal degeneration. nih.govingentaconnect.comfrontiersin.org Increased levels of Fructosyllysine have been associated with the worsening of neuropathy. diabetesjournals.org

Cardiovascular Remodeling

The glycation process plays a significant role in the development and progression of cardiovascular disease, particularly in diabetic patients. nih.gov The accumulation of AGEs in the heart and large blood vessels promotes cardiovascular remodeling through several mechanisms. nih.gov

Interaction of AGEs with RAGE on cardiac and vascular cells induces oxidative stress and inflammation, leading to:

Cardiac Fibrosis: Increased deposition of extracellular matrix proteins in the heart, leading to stiffening of the myocardium and diastolic dysfunction. nih.gov

Atherosclerosis: AGEs promote the formation of atherosclerotic plaques by enhancing inflammation, oxidative stress, and the modification of lipoproteins. researchgate.netnih.gov

These structural and functional changes collectively contribute to an increased risk of heart failure and other cardiovascular events. nih.govahajournals.org

Neurological Implications (e.g., Alzheimer's Disease Models)

There is substantial evidence linking AGEs to the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease. mdpi.comnih.govnih.gov AGEs are found accumulated in the brains of Alzheimer's patients, where they colocalize with amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. mdpi.comnih.gov

The proposed mechanisms by which Fructosyllysine(1+) and subsequent AGEs contribute to neurodegeneration include:

Protein Aggregation: AGEs can promote the cross-linking and aggregation of both Aβ and tau, enhancing their neurotoxicity. mdpi.com

Oxidative Stress and Inflammation: The interaction of AGEs with RAGE on microglia and neurons triggers a sustained inflammatory response and oxidative stress, creating a neurotoxic environment that contributes to neuronal damage and death. nih.govmdpi.com

Impaired Aβ Clearance: The RAGE receptor is involved in the transport of Aβ across the blood-brain barrier, and its activation by AGEs may contribute to the accumulation of Aβ in the brain. nih.gov

Direct Neurotoxicity: Some specific AGEs have been shown to be directly toxic to neurons. researchgate.net

This cascade of events suggests that glycation is a significant factor in the progression of neuronal dysfunction and cell death in Alzheimer's disease and potentially other neurodegenerative disorders. mdpi.comnih.gov

Role in Gut Microbiota and Host Interactions

N-ε-Fructosyllysine (fructosyllysine), an Amadori rearrangement product formed during the heating of food, enters the gastrointestinal tract upon consumption of processed foods. nih.gov A significant portion of dietary fructosyllysine can reach the colon, where it becomes a substrate for the resident gut microbiota. nih.gov The interaction between fructosyllysine and the gut microbiome is a key area of research, as microbial metabolism of this compound can influence host physiology.

The gut microbiota possesses the capacity to degrade fructosyllysine, a process that shows considerable variation among individuals. nih.govacs.org This degradation can be seen as a form of detoxification, converting a potentially harmful glycation product into other molecules. futurity.org The ability of the gut microbiota to metabolize fructosyllysine is not static; it can adapt based on dietary exposure. nih.gov For instance, the gut microbiota of formula-fed infants, who are exposed to higher levels of fructosyllysine from heat-treated formula, demonstrates a significantly greater capacity for its degradation compared to that of breast-fed infants. nih.govresearchgate.net This suggests that consistent dietary intake of fructosyllysine can select for and enhance the metabolic capabilities of the gut bacteria responsible for its breakdown. nih.govacs.org

Several bacterial species within the human gut have been identified as key players in the metabolism of fructosyllysine. These bacteria can utilize fructosyllysine as a source of carbon and energy. biorxiv.orgresearchgate.net The degradation process typically involves a conserved pathway where fructosyllysine is first phosphorylated to form fructosyllysine-6-phosphate. researchgate.netresearchgate.net Subsequently, a deglycase enzyme cleaves this intermediate into lysine and glucose-6-phosphate, which can then enter central metabolic pathways like amino acid metabolism and glycolysis. biorxiv.orgresearchgate.netresearchgate.net

One notable outcome of fructosyllysine metabolism by certain gut commensals is the production of short-chain fatty acids (SCFAs), particularly butyrate. acs.orgresearchgate.net Butyrate is a crucial energy source for colonocytes and has signaling properties that influence colonic health. researchgate.net The conversion of fructosyllysine to butyrate highlights a mechanism by which the gut microbiota can transform a dietary component into a beneficial metabolite for the host.

Key Bacterial Species in Fructosyllysine Metabolism

Detailed research has identified specific bacterial strains and the metabolites they produce from fructosyllysine. This demonstrates the diverse metabolic potential within the gut microbiome.

| Bacterial Species | Key Metabolites from Fructosyllysine | Research Findings |

| Intestinimonas AF211 | Butyrate, Acetate | This human gut commensal can convert fructosyllysine into butyrate. researchgate.net The pathway involves phosphorylation and subsequent cleavage of the molecule. researchgate.net |

| Collinsella intestinalis | Harmless byproducts | In mouse models with human gut microbes, this bacterium was shown to break down fructosyllysine. futurity.org Its abundance increased when the diet was rich in fructosyllysine. futurity.org |

| Lactobacillus buchneri | Lysine, Lactic Acid | Identified as a deglycating lactic acid bacterium that completely degrades fructosyllysine to lysine and ferments the sugar moiety to lactic acid. nih.gov |

| Lactobacillus jensenii | Lysine, Lactic Acid | Another lactic acid bacterium capable of complete fructosyllysine deglycation and production of lactic acid from its sugar component. nih.gov |

| Pediococcus acidilactici | Lysine, Lactic Acid | This species also demonstrates the ability to completely deglycate fructosyllysine, utilizing the sugar portion for lactic acid fermentation. nih.gov |

| Escherichia coli | Lysine, Glucose-6-Phosphate | Utilizes fructosyllysine as a nutrient source through a well-described degradation pathway encoded by the frlABCD operon. biorxiv.orgresearchgate.net |

The degradation of fructosyllysine is not uniform across the gut microbial communities of all individuals, indicating significant inter- and even intraindividual differences in this metabolic function. acs.org Studies using human fecal slurries have confirmed these pronounced variations in the rates of fructosyllysine metabolism. acs.org These differences may be partly explained by the presence and abundance of specific bacterial genes and species, such as those related to Intestinimonas. acs.orgresearchgate.net The interplay between diet, the genetic potential of an individual's microbiome, and host factors likely dictates the efficiency of fructosyllysine clearance in the colon. acs.org

Analytical Methodologies for Fructosyllysine 1+ Research

Chromatographic Techniques

Chromatography is a cornerstone of fructosyllysine(1+) analysis, enabling its separation from interfering compounds and subsequent quantification. Liquid and gas chromatography, often coupled with powerful detection methods, are the most employed techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the analysis of fructosyllysine(1+) due to its high sensitivity, selectivity, and specificity. youtube.comnih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for accurate identification and quantification even in complex biological and food samples. youtube.comnih.gov

Ultra-high performance liquid chromatography (UPLC), a variant of HPLC offering higher resolution and speed, coupled with MS/MS, has been successfully used for the quantitative determination of various advanced glycation endproducts, including those related to fructosyllysine. rsc.org The use of stable isotope dilution assays, where a labeled internal standard like [13C6]-Nε-(1-deoxy-D-fructos-1-yl)-L-lysine is employed, allows for highly accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. nih.gov This approach has demonstrated a high recovery rate of 95% and a low detection limit of 5 nmol/mg of protein for protein-bound fructosyllysine. nih.gov

A challenge in LC-MS/MS analysis is the potential for in-source fragmentation, where compounds can break down within the mass spectrometer's ion source. For instance, Nε-lactulosyllysine can fragment to produce a signal with the same mass-to-charge ratio (m/z 309.1654) as fructosyllysine, potentially leading to overestimation if not properly separated chromatographically. uu.nl Therefore, optimized chromatographic separation is essential for accurate quantification. uu.nl Hydrophilic interaction liquid chromatography (HILIC) has proven effective in separating similar glycated compounds with high polarity, such as fructosyllysine and Nε-lactulosyllysine. uu.nl

Table 1: LC-MS/MS Parameters for Fructosyllysine Analysis

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Instrumentation | Type of LC and MS system used. | Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is frequently used for its sensitivity and selectivity. rsc.org | rsc.org |

| Internal Standard | Labeled compound for accurate quantification. | Stable isotope-labeled fructosyllysine, such as [13C6]-DFLys, is used to overcome matrix effects and procedural losses. nih.gov | nih.gov |

| Chromatography Mode | Method of separation. | Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating polar glycated compounds like fructosyllysine. uu.nl | uu.nl |

| Detection Limit | The lowest amount of analyte that can be reliably detected. | A low detection limit of 5 nmol/mg of protein has been achieved for protein-bound fructosyllysine using a stable isotope dilution assay. nih.gov | nih.gov |

| Potential Issue | A factor that can affect accuracy. | In-source fragmentation of other compounds (e.g., Nε-lactulosyllysine) can lead to overestimation of fructosyllysine if not chromatographically resolved. uu.nl | uu.nl |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a well-established and powerful technique for the analysis of carbohydrates and their derivatives, including Amadori compounds like fructosyllysine(1+). researchgate.netnih.govchromatographyonline.com This method is particularly suited for separating complex mixtures of carbohydrates and allows for direct detection without the need for derivatization. chromatographyonline.comjasco.hu

HPAEC separates carbohydrates based on their charge at high pH. thermofisher.com Neutral carbohydrates, being weak acids, become ionized at high pH and can be separated as anions. thermofisher.com The separated compounds are then detected by pulsed amperometry, where they are oxidized on the surface of a gold electrode, generating a current proportional to their concentration. youtube.com This provides highly sensitive detection, with detection limits often in the picomole range. youtube.com

The technique has been successfully applied to separate various Amadori compounds, including fructosyl proline, fructosyl glycine, and fructosyl valine. researchgate.net HPAEC-PAD is considered suitable for high-throughput routine analysis of Amadori compounds in complex systems. researchgate.net The development of specialized polymeric anion-exchange columns, such as the CarboPac™ series, which are stable over a wide pH range (0-14), has been instrumental in the success of this technique for carbohydrate analysis. thermofisher.comyoutube.com

Table 2: Principles and Applications of HPAEC-PAD for Amadori Compound Analysis

| Feature | Description | Relevance to Fructosyllysine(1+) | Citation |

|---|---|---|---|

| Separation Principle | Basis of chromatographic separation. | At high pH, the hydroxyl groups of the fructose (B13574) moiety in fructosyllysine become ionized, allowing for separation on an anion-exchange column. thermofisher.com | thermofisher.com |

| Detection Method | How the analyte is detected after separation. | Pulsed Amperometric Detection (PAD) allows for the direct and highly sensitive detection of underivatized fructosyllysine. researchgate.netchromatographyonline.com | researchgate.netchromatographyonline.com |

| Applicability | Types of compounds that can be analyzed. | HPAEC-PAD is effective for the rapid and sensitive detection and separation of various Amadori compounds. researchgate.net | researchgate.net |

| Column Technology | The stationary phase used for separation. | pH-stable polymeric columns (e.g., CarboPac) are essential for performing separations at the high pH required to ionize carbohydrates. thermofisher.comyoutube.com | thermofisher.comyoutube.com |

| Key Advantage | A significant benefit of the technique. | Eliminates the need for derivatization, simplifying sample preparation and avoiding potential side reactions. chromatographyonline.comyoutube.com | chromatographyonline.comyoutube.com |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with flame-ionization detection (GC-FID) is another chromatographic technique that can be used for the analysis of fructosyllysine(1+), although it requires a crucial sample preparation step: derivatization. sigmaaldrich.comrestek.com Fructosyllysine, like other amino acids and sugars, is a polar and non-volatile compound, making it unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com Derivatization converts the polar functional groups (hydroxyl, amino) into less polar, more volatile derivatives that can be vaporized and separated on a GC column. sigmaaldrich.comrestek.com

Common derivatization methods for compounds like fructosyllysine include silylation and acetylation. restek.com Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. thermofisher.com An oximation step prior to silylation can reduce the number of isomeric derivatives formed, simplifying the resulting chromatogram. restek.com

After separation on the GC column, the derivatives are detected by a flame ionization detector (FID). youtube.com The FID combusts the organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon in the analyte. youtube.com While GC-FID is a robust and widely available technique, the multi-step derivatization process can be a source of variability and requires careful optimization. researchgate.net

Table 3: GC-FID Analysis of Fructosyllysine(1+) via Derivatization

| Step | Description | Common Reagents/Methods | Citation |

|---|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Silylation (e.g., with MSTFA) or acetylation are common methods for sugars and amino acids. restek.comthermofisher.com | restek.comthermofisher.com |

| Pre-treatment | Optional step to simplify derivatization products. | Oximation can be performed before silylation to reduce the number of isomers. restek.com | restek.com |

| Separation | Chromatographic separation of derivatives. | A capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often used. thermofisher.com | thermofisher.com |

| Detection | Method of detecting the separated derivatives. | A Flame Ionization Detector (FID) provides a response proportional to the carbon content of the analyte. youtube.com | youtube.com |

| Limitation | A key challenge of the technique. | The need for derivatization adds complexity and potential for analytical error to the workflow. sigmaaldrich.comresearchgate.net | sigmaaldrich.comresearchgate.net |

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric assays offer a simpler and often higher-throughput alternative to chromatographic methods for the quantification of fructosyllysine(1+), although they are typically indirect methods. The most common approach involves the measurement of furosine.

Furosine (ε-N-2-furoylmethyl-L-lysine) is an artifact formed from the acid hydrolysis of fructosyllysine. agriscigroup.us The amount of furosine generated is proportional to the initial amount of fructosyllysine present in the sample. Therefore, by quantifying furosine, one can estimate the fructosyllysine content. agriscigroup.usresearchgate.net The conversion yield of fructosyllysine to furosine during acid hydrolysis is a critical factor and has been reported to be around 32-46%, depending on the hydrolysis conditions (e.g., acid concentration and temperature). researchgate.net

The furosine is typically quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm. agriscigroup.uslifeasible.com This method is widely used as an indicator of the extent of the early Maillard reaction and thermal damage in foods, particularly in dairy products. agriscigroup.uslifeasible.com While simpler than direct LC-MS/MS, this method is destructive, requires a harsh acid hydrolysis step, and relies on a consistent conversion factor for accurate estimation.

Another colorimetric method that can be used is the dinitrosalicylic acid (DNS) assay, which detects reducing sugars. igem.org While not specific to fructosyllysine, it can be used in enzymatic assays where fructose is released from fructosyllysine. The released fructose reduces 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which has a distinct color that can be measured spectrophotometrically. igem.org

Enzymatic Assay Development

Enzymatic assays provide a highly specific and often sensitive means of quantifying fructosyllysine(1+). These assays leverage enzymes that specifically recognize and act on fructosyllysine or related Amadori products.

Continuous Coupled Enzyme Assays

The development of continuous coupled enzyme assays has been a significant advancement in the study of enzymes that metabolize fructosyllysine, such as fructosyl amine oxidases (FAODs). nih.gov These enzymes catalyze the oxidative deglycation of Amadori products. nih.govnih.gov

In a continuous coupled enzyme assay, the product of the primary enzymatic reaction (catalyzed by FAOD on fructosyllysine) becomes the substrate for a second, "coupling" enzyme. This second reaction produces a readily detectable signal, such as a change in absorbance or fluorescence. For example, the hydrogen peroxide produced by the FAOD reaction can be used by a peroxidase enzyme to oxidize a chromogenic substrate, leading to a color change that can be monitored continuously over time. nih.gov

This approach allows for the real-time determination of enzyme kinetics, such as the Michaelis constant (Km) and catalytic rate constant (kcat). nih.gov For instance, a continuous coupled assay was developed for an amadoriase I enzyme, yielding a Km(app) of 11 µM and a kcat(app) of 3.5 s⁻¹ using fructosyl propylamine (B44156) as a substrate. nih.gov These assays are crucial for characterizing newly discovered deglycating enzymes and for screening enzyme variants with improved properties for applications in diagnostics and biotechnology. nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Fructosyllysine(1+) |

| Furosine |

| Nε-lactulosyllysine |

| [13C6]-Nε-(1-deoxy-D-fructos-1-yl)-L-lysine |

| Fructosyl proline |

| Fructosyl glycine |

| Fructosyl valine |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| 3,5-dinitrosalicylic acid |

| 3-amino-5-nitrosalicylic acid |

| Fructosyl propylamine |

| Hydrogen peroxide |

| ε-N-2-furoylmethyl-L-lysine |

| Glucose |

Amadoriase-Based Biosensors

Amadoriase enzymes, specifically Fructosyl Amino Acid Oxidases (FAOD) and Fructosyl Peptide Oxidases (FPOX), form the basis of highly specific and sensitive biosensors for the detection of glycated proteins and peptides, which contain fructosyllysine residues. These biosensors are typically electrochemical, measuring the products of the enzymatic reaction to quantify the analyte.

The fundamental principle involves the enzymatic cleavage of fructosyllysine or related Amadori products. Fructosyl amino acid oxidase catalyzes the oxidation of the C-N bond between the C1 of the fructosyl group and the nitrogen of the amino acid's amino group. nih.gov This reaction yields an unstable Schiff base intermediate, which then hydrolyzes to produce glucosone and the free amino acid. nih.gov Concurrently, the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor is reduced and subsequently reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂). nih.gov

Amperometric biosensors are designed to detect this H₂O₂. The sensor consists of a working electrode (often platinum-based), a reference electrode, and a counter electrode. youtube.com The amadoriase enzyme is immobilized on the surface of the working electrode. youtube.comnih.gov When the sample containing the target analyte (e.g., a fructosyl-amino acid released from protein hydrolysis) is introduced, the enzyme catalyzes the reaction, generating H₂O₂. A potential is applied to the working electrode, causing the oxidation of the H₂O₂, which generates a measurable electrical current. The magnitude of this current is directly proportional to the concentration of the analyte in the sample. youtube.com

These biosensors are primarily used to measure glycated proteins, such as hemoglobin A1c (HbA1c), a key biomarker in diabetes management. nih.govnih.govdocumentsdelivered.com This requires a preliminary step where the protein is digested by a protease to release fructosyl-amino acids or small fructosyl-peptides, like fructosyl-valine or fructosyl-valyl-histidine, which can then be acted upon by the specific amadoriase (FAOD or FPOX) in the biosensor. nih.govnih.govresearchgate.net

Research has focused on engineering these enzymes for improved specificity and efficiency, making them highly valuable for developing simple, rapid, and cost-effective point-of-care diagnostic tools. nih.govdocumentsdelivered.com

Immunological Detection Methods (e.g., Antibody-based Assays)

Immunological methods, particularly antibody-based assays like the Enzyme-Linked Immunosorbent Assay (ELISA), provide a highly specific and sensitive approach for the detection and quantification of Fructosyllysine(1+). These methods rely on the generation of antibodies that can precisely recognize and bind to the fructosyllysine moiety on proteins.

The development of these assays begins with the creation of a suitable immunogen. Typically, a protein like ovalbumin is chemically modified to contain fructosyllysine residues and then used to immunize an animal, such as a rabbit or mouse. nih.govsekisuidiagnostics.com This process stimulates the animal's immune system to produce polyclonal or monoclonal antibodies that specifically target the fructated lysine (B10760008) structure. nih.govkikkoman.com Affinity purification is then employed to isolate antibodies with high specificity, ensuring they recognize proteins modified by fructose but not by other reducing sugars like glucose, galactose, or ribose. nih.govsekisuidiagnostics.com Crucially, these antibodies are designed to bind to the early-stage Amadori product (the ketoamine form) and not to advanced glycation end products (AGEs) or the original unmodified protein. nih.govsekisuidiagnostics.com

One common format is the competitive ELISA. nih.gov In this setup, a microplate is pre-coated with a specific antibody against fructosamine (B8680336). The sample to be tested is added to the wells along with a known amount of biotin-labeled fructosamine. An inhibition reaction occurs where the fructosamine in the sample competes with the biotin-labeled fructosamine for the limited binding sites on the antibody. nih.gov Subsequently, a horseradish peroxidase (HRP)-conjugated reagent that binds to biotin (B1667282) is added. The amount of bound HRP is then quantified by adding a TMB substrate, which produces a color change. The intensity of the color is inversely proportional to the concentration of fructosyllysine in the original sample; a weaker color signal indicates a higher concentration of the target analyte. nih.gov

These antibody-based assays have been successfully used in research to:

Detect and quantify fructated proteins in a dose- and time-dependent manner in vitro. nih.govsekisuidiagnostics.com

Analyze biological samples, such as soluble proteins from rat eye lenses, showing increased levels of fructated proteins in diabetic subjects and as a function of aging. nih.govsekisuidiagnostics.com

Develop sensitive clinical assays for specific glycated sites on proteins like human serum albumin (HSA), demonstrating strong correlation with mass spectrometry data. kikkoman.com

Table 1: Characteristics of an Antibody-Based Assay for Fructated Proteins

| Parameter | Description/Finding | Reference |

|---|---|---|

| Antibody Type | Affinity-purified polyclonal antibody raised in rabbits. | nih.gov, sekisuidiagnostics.com |

| Immunogen | Fructated lysine-conjugated ovalbumin. | nih.gov, sekisuidiagnostics.com |

| Specificity | Recognizes proteins incubated with fructose. No cross-reactivity with proteins incubated with glucose, galactose, or ribose. Binds specifically to the ketoamine Amadori product, not advanced glycation end products. | nih.gov, sekisuidiagnostics.com |

| Assay Format | Competitive ELISA and Immunoblotting. | nih.gov, sekisuidiagnostics.com |

| Application | Detection of fructated proteins in vitro and in vivo (e.g., in rat eye lens proteins). Increased reactive components observed in diabetic conditions and with aging. | nih.gov, sekisuidiagnostics.com |

Sample Preparation and Hydrolysis Protocols

The analysis of fructosyllysine often requires its liberation from the parent protein. This is achieved through hydrolysis, a critical step in sample preparation. The choice of hydrolysis method, whether acid, alkaline, or enzymatic, depends on the analytical goal and the stability of the target compound. Careful sample preparation is paramount to avoid contamination and ensure accurate quantification.

General Sample Preparation: Before hydrolysis, meticulous sample handling is necessary to prevent the introduction of external contaminants that can interfere with sensitive analyses like mass spectrometry. Key practices include wearing powder-free gloves, using new disposable labware (tubes, pipette tips), and avoiding detergents, which can introduce polymers like PEG that disrupt LC/MS analysis. nih.gov For cell culture samples, it is crucial to thoroughly wash cell pellets with phosphate-buffered saline (PBS) to remove serum proteins (e.g., BSA, immunoglobulins) from the media. nih.gov

Hydrolysis Protocols: The goal of hydrolysis is to break the peptide bonds of a protein, releasing the constituent amino acids, including the modified fructosyllysine. researchgate.net

Acid Hydrolysis: This is a common and effective method for complete protein breakdown. A widely used protocol involves hydrolyzing the protein sample in 6 M hydrochloric acid (HCl) in sealed tubes under vacuum at temperatures of 110-116°C for 24 hours. documentsdelivered.commdpi.com The vacuum and sealed tube prevent oxidation of sensitive amino acids. After hydrolysis, the acid is removed by evaporation under vacuum. mdpi.com However, acid hydrolysis can lead to the partial degradation of fructosyllysine into other compounds like furosine and pyridosine (B1217491). youtube.com The yield of furosine from fructosyllysine during acid hydrolysis is not 100%; for instance, hydrolysis with 6 M HCl yields about 32% furosine, while 8 M HCl can increase the yield to 46%. youtube.com This conversion factor must be considered for accurate quantification.

Alkaline Hydrolysis: This method uses a strong base, such as 4.2 M sodium hydroxide (B78521) (NaOH), at elevated temperatures (e.g., 110°C for 18 hours). mdpi.com Alkaline hydrolysis is considered irreversible and can be advantageous for preserving certain amino acids that are labile under acidic conditions. mdpi.com

Enzymatic Hydrolysis: For applications where the intact fructosyllysine moiety is required for subsequent analysis (e.g., by an amadoriase biosensor), enzymatic digestion is preferred. This method uses proteases, such as alkaline protease, to cleave the protein into smaller peptides or free amino acids under mild conditions (e.g., pH 8, 50°C). abbexa.com This approach avoids the harsh conditions of acid or alkaline hydrolysis that can degrade the Amadori product. The process involves incubating the sample with a specific protease until a desired degree of hydrolysis is achieved. abbexa.com

Table 2: Comparison of Protein Hydrolysis Protocols for Fructosyllysine Analysis